Cgs 26303
Overview
Description
Cgs 26303 is a complex organic compound that features a biphenyl group, a tetrazole ring, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cgs 26303 typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the biphenyl and tetrazole moieties separately, followed by their coupling and subsequent introduction of the phosphonic acid group. Key steps may include:
Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions.
Synthesis of the Tetrazole Ring: This often involves the cycloaddition of azides with nitriles.
Coupling of Biphenyl and Tetrazole: This step may involve the use of coupling reagents such as EDCI or DCC.
Introduction of the Phosphonic Acid Group: This can be done through phosphorylation reactions using reagents like phosphorus trichloride or phosphonic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cgs 26303 can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted phosphonic acid derivatives.
Scientific Research Applications
Cgs 26303 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts.
Mechanism of Action
The mechanism of action of Cgs 26303 depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and tetrazole moieties can interact with hydrophobic and polar regions of the target molecules, while the phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid: Lacks the (S)-configuration, which may affect its biological activity.
Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid: Lacks the 2-position substitution, which may influence its reactivity and binding properties.
Tetrazole-substituted biphenyl derivatives: Similar structure but may have different functional groups, affecting their chemical and biological properties.
Uniqueness
Cgs 26303 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the (S)-configuration can significantly influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N5O3P/c22-25(23,24)11-17-15(16-18-20-21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H2,22,23,24)(H,18,19,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKQZVEZSXWBY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165541 | |
Record name | Cgs 26303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154116-31-1 | |
Record name | Cgs 26303 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154116311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgs 26303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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